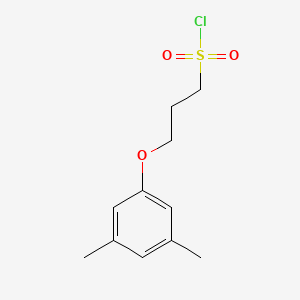

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKHSEMSEBUMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis Route for 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl Chloride

Executive Summary

The synthesis of 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride is a critical enabling process for the development of novel sulfonamide-based therapeutics and advanced materials. This technical whitepaper outlines a highly efficient, atom-economical, two-step synthetic route. By leveraging a sultone ring-opening strategy followed by a Vilsmeier-Haack mediated chlorosulfonylation, this protocol avoids the handling of highly toxic gaseous sulfur dioxide or low-yielding multi-step aliphatic halogenations. The methodologies detailed herein are designed as self-validating systems, prioritizing chemoselectivity, scalability, and operational safety.

Retrosynthetic Strategy & Route Selection

Traditional approaches to alkyl sulfonyl chlorides often involve the oxidation of thiols or the direct chlorosulfonylation of alkyl halides. However, these methods suffer from over-oxidation byproducts and poor functional group tolerance.

Our optimized route utilizes 1,3-propanesultone as a dual-purpose reagent. In a single step, it installs both the three-carbon aliphatic spacer and the terminal sulfonate moiety via a nucleophilic ring-opening reaction with 3,5-dimethylphenol [2]. The resulting sulfonate salt is subsequently converted to the target sulfonyl chloride using thionyl chloride (SOCl₂) activated by a catalytic amount of N,N-dimethylformamide (DMF) [1].

Fig 1: Two-step synthesis route from 3,5-dimethylphenol to the target sulfonyl chloride.

Mechanistic Causality & Reaction Dynamics (E-E-A-T)

Step 1: Sulfopropylation via Ring-Opening

The first transformation relies on the deprotonation of 3,5-dimethylphenol by sodium hydroxide to form a highly nucleophilic phenoxide ion. The use of a polar protic solvent system (Ethanol/Water) stabilizes the ionic intermediates. The phenoxide attacks the sterically unhindered carbon of 1,3-propanesultone. The driving force of this reaction is the release of the ~20 kcal/mol ring strain inherent to the 5-membered sultone ring, making the formation of the ether linkage and the terminal sulfonate highly thermodynamically favorable [2].

Step 2: DMF-Catalyzed Chlorosulfonylation

Direct reaction between a sulfonate salt and SOCl₂ is kinetically sluggish. To overcome this activation barrier, a catalytic amount of DMF is introduced. DMF reacts rapidly with SOCl₂ to form the Vilsmeier-Haack reagent (an iminium chlorosulfite intermediate that collapses to a highly electrophilic chloroiminium ion). The sulfonate oxygen attacks this chloroiminium species, forming a mixed anhydride intermediate. Subsequent attack by the liberated chloride ion yields the target sulfonyl chloride while regenerating the DMF catalyst and expelling SO₂ gas [1].

Fig 2: Mechanism of DMF-catalyzed chlorination of sulfonate via Vilsmeier-Haack intermediate.

Self-Validating Experimental Protocols

Synthesis of Sodium 3-(3,5-dimethylphenoxy)propane-1-sulfonate

Objective: Isolate the sulfonate intermediate with >98% purity to prevent downstream side reactions.

-

Phenoxide Formation: Charge a 500 mL 3-neck round-bottom flask with 3,5-dimethylphenol (12.2 g, 100 mmol) and ethanol (100 mL). Add a solution of NaOH (4.4 g, 110 mmol) in DI water (10 mL). Stir at ambient temperature for 30 minutes. Causality: Pre-forming the phenoxide ensures complete conversion and prevents unreacted phenol from contaminating the product.

-

Alkylation: Equip the flask with a reflux condenser. Dropwise add 1,3-propanesultone (12.8 g, 105 mmol) over 15 minutes. Caution: 1,3-propanesultone is a potent alkylating agent; perform strictly in a fume hood.

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the phenol spot is consumed.

-

Isolation: Cool the reaction mixture to 0 °C. The sodium sulfonate salt will precipitate due to its low solubility in cold ethanol. Filter the white precipitate, wash with ice-cold ethanol (2 x 20 mL), and dry under high vacuum at 60 °C for 12 hours. Critical Validation: The intermediate must be rigorously dried. Traces of residual water will violently react with SOCl₂ in the next step, generating localized exothermic spikes that degrade the product.

Synthesis of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

Objective: Convert the inert sulfonate to the highly reactive sulfonyl chloride while suppressing hydrolysis.

-

Activation Setup: Charge a 250 mL round-bottom flask with the dried sodium 3-(3,5-dimethylphenoxy)propane-1-sulfonate (13.3 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a continuous nitrogen sweep.

-

Catalyst Addition: Inject anhydrous DMF (0.2 mL, ~2.5 mmol).

-

Chlorination: Cool the suspension to 0 °C. Dropwise add thionyl chloride (SOCl₂, 10.9 mL, 150 mmol). Causality: Low initial temperatures control the exothermic formation of the Vilsmeier-Haack intermediate.

-

Propagation: Warm the mixture to room temperature, then heat to a gentle reflux (40 °C) for 3-4 hours. The reaction is self-indicating; the suspension will transition to a clear/slightly cloudy solution as the insoluble sodium sulfonate is converted to the DCM-soluble sulfonyl chloride.

-

Workup & Hydrolysis Prevention: Cool to room temperature. Evaporate DCM and excess SOCl₂ under reduced pressure. Dilute the crude residue with cold ethyl acetate (100 mL). Wash rapidly with ice-cold water (2 x 50 mL) and brine (50 mL). Critical Validation: Sulfonyl chlorides are highly susceptible to hydrolysis. Using ice-cold water minimizes the kinetic rate of hydrolysis during the removal of water-soluble salts (NaCl).

-

Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target sulfonyl chloride as a viscous oil or low-melting solid.

Quantitative Process Parameters

To ensure reproducibility across scale-up campaigns, the following stoichiometric and mass-balance parameters must be strictly adhered to:

| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Vol | Function |

| 1 | 3,5-Dimethylphenol | 122.16 | 1.00 | 12.2 g | Starting Material |

| 1 | NaOH (aq, 50% w/w) | 40.00 | 1.10 | 8.8 g | Deprotonating Base |

| 1 | 1,3-Propanesultone | 122.14 | 1.05 | 12.8 g | Alkylating/Sulfonating Agent |

| 1 | Ethanol | 46.07 | Solvent | 100 mL | Reaction Medium |

| 2 | Sulfonate Intermediate | 266.29 | 1.00 | 13.3 g | Isolated Intermediate |

| 2 | Thionyl Chloride (SOCl₂) | 118.97 | 3.00 | 10.9 mL | Chlorinating Agent |

| 2 | N,N-Dimethylformamide | 73.09 | 0.05 | 0.2 mL | Nucleophilic Catalyst |

| 2 | Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Aprotic Reaction Medium |

Expected Yields: Step 1 routinely yields 85-88%. Step 2 routinely yields 88-92%. Overall process yield is approximately 75-80%.

References

- Fraser, et al. "A New, Mild Preparation of Sulfonyl Chlorides." ResearchGate.

- European Patent Office. "Process for the preparation of alkane sultones" EP0099021B1.

An In-depth Technical Guide to 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride, a potentially valuable but not widely documented organic compound. Given the limited specific literature on this molecule, this guide establishes its foundational chemical properties through structural analysis and provides a detailed exploration of its probable synthesis, reactivity, and potential applications by drawing parallels with structurally analogous sulfonyl chlorides. The content herein is designed to equip researchers and drug development professionals with the necessary insights to synthesize, handle, and utilize this compound in their work. We will delve into the mechanistic underpinnings of its reactions, propose detailed experimental protocols, and discuss its potential as a building block in medicinal chemistry.

Introduction and Foundational Properties

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is an aromatic sulfonyl chloride. The sulfonyl chloride functional group is a cornerstone in organic synthesis, renowned for its reactivity and versatility as an electrophilic building block.[1][2] Its presence in a molecule opens a gateway to a multitude of chemical transformations, most notably the formation of sulfonamides and sulfonate esters.[1] The 3,5-dimethylphenoxy moiety introduces specific steric and electronic features that can influence the molecule's reactivity and the properties of its derivatives.

Molecular Structure and Properties

The molecular structure of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride consists of a 3,5-dimethylphenyl group linked via an ether bond to a propyl chain, which is in turn terminated by a sulfonyl chloride group.

Based on its structure, the chemical formula is C₁₁H₁₅ClO₃S. From this, the molecular weight is calculated to be 262.75 g/mol .

Table 1: Calculated Molecular Properties of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClO₃S |

| Molecular Weight | 262.75 g/mol |

| IUPAC Name | 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride |

Synthesis of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered: one at the C-S bond and the other at the Ar-O bond.

Diagram 1: Retrosynthetic Analysis

Caption: Possible retrosynthetic routes for 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride.

Route A: Chlorosulfonation of a Precursor Alkane

This approach involves the synthesis of 3-(3,5-dimethylphenoxy)propane followed by direct chlorosulfonation.

-

Step 1: Synthesis of 3-(3,5-dimethylphenoxy)propane. This can be achieved via a Williamson ether synthesis between 3,5-dimethylphenol and a suitable 3-halopropane.

-

Step 2: Chlorosulfonation. The resulting alkane can then be treated with chlorosulfonic acid. However, direct chlorosulfonation of alkanes can be unselective and harsh.

Route B: From 3-(3,5-dimethylphenoxy)propanoic acid

A more controlled synthesis would involve the preparation of 3-(3,5-dimethylphenoxy)propanoic acid, which can then be converted to the sulfonyl chloride.

-

Step 1: Synthesis of 3-(3,5-dimethylphenoxy)propanoic acid. This can be prepared by reacting 3,5-dimethylphenol with a 3-halopropanoic acid ester followed by hydrolysis.[3]

-

Step 2: Conversion to Sulfonyl Chloride. A modern approach for this conversion is the copper-catalyzed aromatic decarboxylative halosulfonylation, which allows for the direct conversion of carboxylic acids to sulfonyl chlorides.[4][5]

Route C: From a Thiol Precursor

This route involves the synthesis of the corresponding thiol, 3-(3,5-dimethylphenoxy)propane-1-thiol, followed by oxidative chlorination.

-

Step 1: Synthesis of 3-(3,5-dimethylphenoxy)propane-1-thiol. This can be prepared from the corresponding halide and a sulfur source like thiourea.

-

Step 2: Oxidative Chlorination. The thiol can be converted to the sulfonyl chloride using reagents like chlorine gas in water or a combination of an oxidant and a chloride source (e.g., H₂O₂/SOCl₂ or NCS/HCl).[6][7]

Detailed Experimental Protocol (Proposed for Route B)

This protocol is based on established methods for the synthesis of analogous compounds.

Diagram 2: Proposed Synthesis Workflow (Route B)

Caption: A plausible three-step synthesis of the target compound.

Protocol:

-

Synthesis of Ethyl 3-(3,5-dimethylphenoxy)propanoate:

-

To a solution of 3,5-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Synthesis of 3-(3,5-dimethylphenoxy)propanoic acid:

-

Dissolve the ester from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.[8]

-

-

Synthesis of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride:

-

Following a decarboxylative halosulfonylation protocol, combine the carboxylic acid (1.0 eq), a copper catalyst, a sulfur dioxide source, and a chloride source in a suitable solvent.[5]

-

Irradiate with light or heat as required by the specific catalytic system.

-

Upon completion, perform an appropriate workup to isolate the sulfonyl chloride.

-

Reactivity and Synthetic Applications

The reactivity of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1] This makes it susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups.

Formation of Sulfonamides

The reaction with primary or secondary amines is a robust method for synthesizing sulfonamides, a privileged scaffold in medicinal chemistry.[2][9]

Caption: General reaction scheme for sulfonate ester synthesis.

Potential Applications in Drug Discovery

Sulfonyl chlorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals. [10][11]The sulfonamide moiety is present in various drugs, including antibiotics, diuretics, anti-inflammatory agents, and antiviral compounds. [2]3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride could serve as a valuable building block for generating novel compound libraries for screening against various biological targets. The 3,5-dimethylphenoxy group can provide a lipophilic handle and specific steric interactions within a binding pocket.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is not available, the safety precautions for structurally similar sulfonyl chlorides should be strictly followed.

Table 2: General Safety Profile of Arylsulfonyl Chlorides

| Hazard | Description and Precaution |

| Corrosivity | Causes severe skin burns and eye damage. [12]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Lachrymator | Is a tear-inducing agent. [13]Handle in a well-ventilated fume hood. |

| Reactivity with Water | Reacts violently with water, releasing toxic and corrosive gases (HCl). [13]Keep away from moisture. Use a dry, inert atmosphere for reactions and storage. |

| Inhalation Toxicity | May be harmful or fatal if inhaled. Avoid breathing vapors or mists. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols. [12] |

Emergency Procedures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [13]* Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [13]* Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride, while not extensively characterized in scientific literature, represents a molecule of significant synthetic potential. Based on the well-established chemistry of analogous sulfonyl chlorides, this guide has outlined its core physicochemical properties, proposed viable synthetic routes, and detailed its expected reactivity. Its utility as a building block for creating diverse molecular architectures, particularly for applications in drug discovery, is noteworthy. Researchers working with this compound should adhere to stringent safety protocols due to the inherent reactivity and hazardous nature of the sulfonyl chloride functional group. This guide serves as a foundational resource to enable the safe and effective use of this versatile chemical intermediate.

References

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem.

- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.

- Macmillan Group - Princeton University. (2023, September 28).

- Sarchem Labs. (2024, December 10). Unlocking para-Toluene Sulfonyl Chloride's Role in Fine Chemicals. Sarchem Labs.

- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Organic Chemistry Portal. (n.d.).

- Taylor & Francis. (2025, April 18). Full article: Activation of Carboxylic Acids by using Sulfonyl Chloride Reagent: A Simple One Pot Conversion of Carboxylic Acids to Alcohols.

- Sigma-Aldrich. (n.d.). Sulfonyl chloride.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- ACS Publications. (2009, September 3).

- Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References.

- ResearchGate. (2025, August 6). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.

- Google Patents. (n.d.).

- Merck Millipore. (2025, November 20).

- Fisher Scientific. (2008, February 21).

- Spectrum Chemical. (2015, March 16).

- Merck Millipore. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.). 3-(3,5-dimethylphenoxy)propanoic acid (C11H14O3).

- Google Patents. (n.d.). KR20160052020A - Process for preparing 3-(3,5-difluorophenoxy)propionic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. KR20160052020A - Process for preparing 3-(3,5-difluorophenoxy)propionic acid - Google Patents [patents.google.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-(3,5-dimethylphenoxy)propanoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 9. d-nb.info [d-nb.info]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Reactivity Profile and Synthetic Applications of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl Chloride: A Technical Guide

Abstract

In the landscape of modern drug discovery and organic synthesis, aliphatic sulfonyl chlorides are indispensable building blocks for generating diverse sulfonamide libraries. 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride represents a highly specialized bifunctional reagent. It combines a reactive electrophilic sulfonyl headgroup with a lipophilic, sterically bulky 3,5-dimethylphenoxy tail. This whitepaper provides an in-depth analysis of its reactivity profile, dissecting the competing mechanistic pathways ( SN2−S vs. Sulfene) that govern its behavior in solution. By understanding the causality behind its hydrolysis kinetics, researchers can implement the self-validating experimental workflows detailed herein to maximize synthetic yields and suppress side reactions.

Structural Analytics & Electronic Profiling

The chemical behavior of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is dictated by three distinct structural domains:

-

The 3,5-Dimethylphenoxy Tail: This moiety imparts significant lipophilicity (LogP enhancement) to the resulting sulfonamide products, a critical parameter for optimizing the pharmacokinetic properties of small-molecule drugs. The steric bulk of the meta-methyl groups is distal to the reactive center, meaning it does not sterically hinder nucleophilic attack at the sulfur atom.

-

The Propyl Linker: The three-carbon aliphatic chain serves as a flexible spacer. Crucially, it insulates the sulfonyl chloride group from the electron-donating inductive effects of the ether oxygen. As a result, the electrophilicity of the sulfur atom mirrors that of standard unbranched primary alkanesulfonyl chlorides.

-

The α -Protons: The presence of protons on the carbon directly adjacent to the sulfonyl group ( −CH2−SO2Cl ) is the defining feature that separates its reactivity from aromatic sulfonyl chlorides (e.g., Tosyl chloride)[1]. These acidic α -protons open the door to base-mediated elimination pathways.

Mechanistic Pathways of Reactivity

The primary measure of an aliphatic sulfonyl chloride's utility is its reactivity towards nucleophiles (typically amines) to form sulfonamides[1]. However, the presence of α -protons forces a mechanistic divergence depending on the reaction conditions.

Pathway A: Direct Nucleophilic Substitution ( SN2−S )

Under neutral, acidic, or mildly basic conditions (using weak bases like pyridine), the reaction proceeds via a direct bimolecular nucleophilic substitution at the sulfur atom ( SN2−S ). The amine nucleophile attacks the electrophilic sulfur, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride leaving group. This pathway is highly efficient and preserves the integrity of the starting material[2].

Pathway B: The Sulfene Intermediate (Elimination-Addition)

When exposed to strong tertiary amine bases (such as Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA)), the base rapidly abstracts an acidic α -proton. This triggers an E1cB-like elimination of the chloride ion, generating a highly reactive, transient sulfene intermediate ( R−CH=SO2 )[3]. While sulfenes react virtually instantaneously with amines to form the desired sulfonamide, they are completely indiscriminate. If even trace amounts of water are present, the sulfene will be trapped by H2O , leading to rapid and irreversible hydrolysis into the corresponding sulfonic acid[3].

Figure 1: Mechanistic divergence of primary aliphatic sulfonyl chlorides via SN2-S and Sulfene pathways.

Hydrolysis Kinetics & Stability

A fundamental challenge in utilizing 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is managing its susceptibility to hydrolysis. Kinetic studies on homologous aliphatic sulfonyl chlorides demonstrate that they hydrolyze significantly faster than their aromatic counterparts when subjected to alkaline conditions[2].

This accelerated degradation is entirely attributable to the sulfene pathway. Because the activation energy barrier for α -deprotonation by a strong base is lower than the barrier for direct SN2−S attack by a bulky amine, the sulfene forms rapidly. Consequently, the reaction's success becomes a race between the amine nucleophile and trace moisture.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity metrics between our target aliphatic sulfonyl chloride and a standard aromatic baseline (Tosyl chloride)[1].

| Property | 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride | p-Toluenesulfonyl chloride (TsCl) |

| Classification | Primary Aliphatic | Aromatic |

| α -Protons | Present (Highly acidic) | Absent |

| Primary Mechanism | SN2−S or Sulfene (Base-dependent) | SN2−S only |

| Hydrolysis Rate (pH > 8) | Extremely High (Seconds to minutes) | Low to Moderate (Hours) |

| Steric Hindrance at S | Low (Unhindered primary center) | Moderate (Aromatic ring proximity) |

Experimental Workflows: Optimized Sulfonamide Synthesis

To successfully synthesize sulfonamides using 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride, the experimental protocol must be explicitly designed to suppress the sulfene-mediated hydrolysis pathway.

Expertise & Experience: Causality in Reaction Design

-

Base Selection: Pyridine ( pKa≈5.2 ) is strictly preferred over TEA ( pKa≈10.7 ). Pyridine is basic enough to scavenge the HCl byproduct but not strong enough to efficiently abstract the α -proton. Furthermore, pyridine acts as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate that safely funnels the reaction through the SN2−S pathway.

-

Thermal Control: The reaction is initiated at 0∘C . Lowering the thermal energy of the system exponentially decreases the rate of unwanted side reactions (including trace hydrolysis) while still permitting the highly exothermic SN2−S sulfonylation to proceed.

-

Self-Validating Workup: The protocol utilizes a 1N HCl wash. This not only quenches the reaction but selectively protonates and removes unreacted amines and pyridine into the aqueous layer, ensuring that the organic layer contains only the neutral sulfonamide product and any hydrolyzed sulfonic acid (which is subsequently removed by aqueous partitioning).

Step-by-Step Methodology

-

Reagent Preparation: Flame-dry a round-bottom flask under a continuous nitrogen ( N2 ) or argon atmosphere. Dissolve the target primary or secondary amine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add anhydrous Pyridine (2.0 eq, 2.0 mmol).

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0∘C for 10 minutes.

-

Electrophile Addition: Dissolve 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (1.1 eq, 1.1 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until the amine starting material is completely consumed.

-

Quench & Isolation: Dilute the reaction with additional DCM (10 mL). Transfer to a separatory funnel and wash sequentially with 1N aqueous HCl ( 2×10 mL) to remove pyridine/amines, followed by saturated aqueous NaHCO3 (10 mL) to remove any trace sulfonic acid, and finally brine (10 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified via flash chromatography if necessary.

Figure 2: Optimized step-by-step workflow for sulfonamide library synthesis minimizing hydrolysis.

Sources

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of the stability, storage, and handling of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride. As a member of the sulfonyl chloride class, this compound is a highly reactive electrophile, susceptible to degradation by moisture, heat, and nucleophiles. This document outlines the fundamental principles of its reactivity, details the primary degradation pathways, and offers field-proven protocols for its safe storage and handling to ensure its integrity for research and development applications. The recommendations herein are grounded in the established chemistry of sulfonyl chlorides and are designed for an audience of researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a bespoke chemical intermediate, valuable in medicinal chemistry and organic synthesis. Its structure combines a substituted aromatic ether with a propylsulfonyl chloride moiety. The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, primarily serving as a precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The reactivity of this group, while synthetically useful, also dictates its inherent instability and necessitates specific storage and handling protocols.

The electrophilicity of the sulfur atom in the sulfonyl chloride group is pronounced, due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the compound highly susceptible to nucleophilic attack, a characteristic that must be meticulously managed from the moment of receipt to its final use or disposal.

Chemical Reactivity and Degradation Pathways

The stability of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is fundamentally governed by the reactivity of the sulfonyl chloride group. Understanding the mechanisms of its degradation is critical to preventing loss of material and ensuring experimental reproducibility.

Hydrolysis: The Primary Degradation Pathway

The most significant and common degradation pathway for all sulfonyl chlorides is hydrolysis. The compound will react exothermically and often vigorously with water, including atmospheric moisture, to produce the corresponding sulfonic acid and corrosive hydrochloric acid (HCl) gas.[2][3]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule attacks the electrophilic sulfur atom.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the sulfonyl oxygen atoms.

-

Leaving Group Departure: The chloride ion is expelled.

-

Deprotonation: A final deprotonation step yields 3-(3,5-dimethylphenoxy)propane-1-sulfonic acid and HCl.

This reaction is autocatalytic, as the generated HCl can further promote decomposition. The presence of sulfonic acid as an impurity can compromise subsequent reactions, and the evolution of HCl gas can lead to pressure buildup in sealed containers and pose a significant safety hazard.[4]

Incompatibility with Nucleophiles

Beyond water, 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride will react readily with a wide range of nucleophiles. This reactivity is the basis of its synthetic utility but also a source of instability if not properly controlled.

-

Alcohols: React to form sulfonate esters.

-

Amines (Primary and Secondary): React to form sulfonamides.

-

Strong Bases (e.g., Hydroxides): Rapidly hydrolyze the compound.

-

Strong Reducing Agents: Can reduce the sulfonyl chloride moiety.

Contact with these materials during storage or handling must be strictly avoided.[5]

Thermal and Photolytic Decomposition

While hydrolysis is the most immediate concern, thermal and photolytic (light-induced) degradation can also occur, particularly with prolonged or improper storage. Elevated temperatures can accelerate decomposition, potentially leading to the release of sulfur dioxide (SO₂) and HCl gas.[1] While specific data for this molecule is unavailable, some sulfonyl chlorides are known to be sensitive to light.

Recommended Storage and Handling Protocols

The primary objective for storing 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is the strict exclusion of moisture. The following protocols are based on best practices for handling highly reactive sulfonyl chlorides.[3][6]

Storage Conditions

Proper storage is the first line of defense against degradation. Upon receipt, the compound should be immediately transferred to a dedicated, controlled environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. Prevents pressure buildup from gas evolution. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |

| Container | Tightly-sealed, amber glass bottle | Amber glass protects against potential photolytic decomposition. A tight seal is critical to prevent moisture ingress. |

| Location | Dry, well-ventilated, corrosives-compatible cabinet | Ensures containment in case of a leak and separates the compound from incompatible materials.[5] |

| Secondary Containment | Store within a desiccator inside the refrigerator | Provides an additional layer of protection against moisture, especially during temperature fluctuations when opening the refrigerator. |

Logic for Handling and Storage Workflow

The following diagram outlines the decision-making process for maintaining the stability of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride throughout its lifecycle in the laboratory.

Caption: Decision workflow for the storage and handling of sulfonyl chlorides.

Experimental Methodologies

Adherence to strict, validated protocols during experimental use is crucial to prevent degradation and ensure user safety.

Protocol for Aliquoting from a New Container

Objective: To remove a portion of the compound for an experiment while maintaining the integrity of the bulk material.

Materials:

-

Sealed bottle of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride

-

Inert atmosphere glovebox or a Schlenk line with dry nitrogen or argon

-

Dry, clean glass vials with PTFE-lined caps

-

Dry, clean syringes and needles or spatulas

-

Desiccator

Procedure:

-

Equilibration: Remove the sealed container from the refrigerator and place it in a desiccator at room temperature for at least 1-2 hours. This prevents condensation of atmospheric moisture on the cold container surface upon opening.

-

Inert Atmosphere Transfer: Transfer the sealed container, along with all necessary vials and tools, into an inert atmosphere glovebox. Alternatively, set up the container on a Schlenk line.

-

Opening: Carefully and slowly open the container. Be aware of any potential pressure buildup.

-

Dispensing: Using a clean, dry tool (spatula or syringe), quickly dispense the desired amount of the compound into a pre-weighed, dry vial.

-

Resealing: Immediately flush the headspace of the original container with inert gas, and securely reseal the cap. Wrap the cap with paraffin film for an extra layer of protection.

-

Return to Storage: Promptly return the main container to the recommended refrigerated storage conditions.

-

Use Aliquot: The freshly prepared aliquot should be used immediately in the intended reaction.

Protocol for Quenching and Neutralization

Objective: To safely neutralize excess or waste 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride. This procedure must be performed in a certified chemical fume hood.

Materials:

-

Excess sulfonyl chloride (neat or in a reaction mixture)

-

Stirred ice bath

-

Large beaker or flask (at least 10x the volume of the sulfonyl chloride solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

pH paper

Procedure:

-

Prepare Quenching Solution: Place a large beaker containing a cold (0°C), stirred solution of saturated sodium bicarbonate in an ice bath. The volume of the bicarbonate solution should be in large excess.

-

Slow Addition: Using a dropping funnel or pipette, add the sulfonyl chloride-containing solution dropwise to the vigorously stirred, cold bicarbonate solution.

-

Control Gas Evolution: A vigorous evolution of carbon dioxide (CO₂) gas will occur. The rate of addition must be carefully controlled to prevent excessive foaming and overflow.[2]

-

Complete Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.

-

Verify pH: Check the pH of the aqueous layer using pH paper to ensure it is neutral or slightly basic (pH ≥ 7). If it is still acidic, add more sodium bicarbonate solution.

-

Disposal: The neutralized aqueous mixture can now be worked up or disposed of according to institutional and local environmental regulations.

Conclusion

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a valuable but sensitive reagent. Its stability is critically dependent on the rigorous exclusion of moisture and storage under controlled conditions of low temperature and an inert atmosphere. By understanding its inherent reactivity and adhering to the detailed protocols outlined in this guide, researchers can ensure the compound's integrity, promote experimental success, and maintain a safe laboratory environment.

References

- Wako Pure Chemical Industries.

-

Vedejs, E., et al. Supporting Information for Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

- Google Patents. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode.

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | MDPI [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

Methodological & Application

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride in drug discovery

Application Note: 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl Chloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, drug-like libraries is critical for hit-to-lead optimization. 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride serves as a highly versatile, electrophilic building block designed for the parallel synthesis of aryloxypropyl sulfonamides. By coupling this reagent with diverse primary and secondary amines, researchers can access a privileged chemical space that has demonstrated significant utility in targeting central nervous system (CNS) receptors, antimicrobial pathways, and inflammatory enzymes.

Structural and Mechanistic Rationale

The utility of this building block stems from its tripartite structure, with each moiety contributing specific physicochemical and pharmacological properties to the final drug candidate:

-

The Sulfonyl Chloride Handle: Sulfonyl chlorides react facilely with amines to form sulfonamides (-SO₂NR₂). The sulfonamide moiety is considered a1: it is hydrolytically stable, capable of engaging in multiple hydrogen bonding interactions, and has a tetrahedral geometry that can mimic a tetrahedral intermediate or serve as a transition state isostere[1].

-

The Propyl Linker: The three-carbon aliphatic chain provides critical conformational flexibility. This allows the distal aromatic ring to dynamically orient itself to achieve optimal complementary fit within target hydrophobic pockets or allosteric sites. Similar phenoxypropyl linkages have been successfully utilized in the development of2[2].

-

The 3,5-Dimethylphenoxy Group: The di-methylated aromatic ring increases the overall lipophilicity (LogP) of the resulting molecule. Furthermore, aryloxypropyl derivatives have demonstrated significant potential in CNS applications, such as 3[3]. The meta-methyl groups also provide steric bulk that can hinder rapid cytochrome P450-mediated aromatic oxidation, thereby improving metabolic stability.

Experimental Protocols

To ensure high-fidelity library generation and minimize side reactions (such as the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid), the following protocols have been optimized for both parallel synthesis and late-stage functionalization.

Protocol A: High-Throughput Parallel Synthesis of Sulfonamide Libraries

Objective: Rapid derivatization of diverse amines for hit generation.

-

Amine Preparation: Dissolve the target amine (1.0 equiv, typically 0.1–0.5 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (2–5 mL).

-

Causality: Anhydrous solvents are strictly required to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or pyridine (2.0–3.0 equiv) to the amine solution.

-

Causality: A non-nucleophilic tertiary base is essential to scavenge the HCl byproduct generated during the reaction. Failing to neutralize the HCl will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath.1[1].

-

Causality: The sulfonylation reaction is exothermic. Cooling to 0 °C controls the reaction rate, suppresses the formation of bis-sulfonylation products (when using primary amines), and limits hydrolytic degradation.

-

-

Reaction Propagation: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 4–16 hours. Monitor the progress via LC-MS or Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via automated flash chromatography or preparative HPLC to isolate the pure sulfonamide.

Protocol B: Late-Stage Functionalization of Complex Scaffolds

When capping a complex, sterically hindered lead intermediate, the standard protocol may yield sluggish conversion.

-

Catalytic Modification: Utilize a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv) alongside the primary base (pyridine).

-

Causality: DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more susceptible to attack by sterically hindered amines than the parent sulfonyl chloride, drastically accelerating the reaction.

-

Quantitative Data: Reaction Scope and Efficiency

The following table summarizes the expected performance of 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride across various amine classes based on optimized parallel synthesis conditions.

| Amine Class | Representative Substrate | Reaction Time (h) | Base/Catalyst System | Expected Yield (%) | Purity (LC-MS) |

| Primary Aliphatic | Benzylamine | 4 | DIPEA | 85–95% | >95% |

| Secondary Aliphatic | Piperidine derivatives | 4–6 | DIPEA | 80–90% | >95% |

| Primary Aromatic | 4-Fluoroaniline | 8–12 | Pyridine + DMAP | 65–80% | >90% |

| Sterically Hindered | tert-Butylamine | 12 | DIPEA + DMAP | 50–70% | >90% |

| Heteroaromatic | 2-Aminopyridine | 12–16 | Pyridine + DMAP | 45–65% | >85% |

Visualization: Library Generation and Screening Workflow

Workflow for the parallel synthesis and screening of aryloxypropyl sulfonamide libraries.

References

- Title: Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry Source: Benchchem URL

- Title: Synthesis and Computational Studies on Aryloxypropyl Piperazine Derivatives as Potential Atypical Antipsychotic Agents Source: Bentham Science Publishers URL

- Title: Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries Source: PMC URL

Sources

Application Notes & Protocols: The Use of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride as a Chemical Probe

Document ID: AN-SC-2026-01

Disclaimer: This document describes the hypothetical application of 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride as a novel chemical probe. The protocols and mechanisms are based on the established principles of sulfonyl chloride reactivity and activity-based protein profiling (ABPP). As this specific compound is not extensively characterized in the literature, the information herein serves as a technical guide for its potential development and use in target identification and validation studies.

Introduction: Unlocking New Druggable Targets with Covalent Probes

The identification of novel protein targets is a critical and often rate-limiting step in modern drug discovery. Chemical probes, small molecules designed to interact with specific proteins, are invaluable tools for elucidating biological pathways and validating new therapeutic targets.[1][2] Among the various classes of chemical probes, covalent probes have gained prominence for their ability to form stable, irreversible bonds with their protein targets. This property enables robust target identification and characterization through chemoproteomic techniques like Activity-Based Protein Profiling (ABPP).[3][4]

The sulfonyl chloride functional group is a highly reactive electrophile capable of forming covalent bonds with a range of nucleophilic amino acid residues.[5][6] While sulfonyl fluorides have been described as "privileged warheads" in chemical biology, sulfonyl chlorides offer a distinct reactivity profile that can be harnessed for specific applications.[7] This application note introduces 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (herein referred to as DPSC-Probe ) as a potential chemical probe for exploring the cellular proteome.

The DPSC-Probe combines a reactive sulfonyl chloride "warhead" with a 3,5-dimethylphenoxy "scaffold." This scaffold is of interest as derivatives of 3,5-dimethylphenol have been reported in compounds with potential applications as pharmaceutical intermediates and in molecules exhibiting cytotoxic effects against cancer cells.[8][9][10] This suggests that the DPSC-Probe may be used to identify novel protein targets in pathways related to cell proliferation and survival, making it a potentially valuable tool for oncology research and drug development.

This guide provides a comprehensive overview of the chemical properties of DPSC-Probe, its proposed mechanism of action, and detailed protocols for its application in competitive ABPP workflows for proteome-wide target identification.

Chemical Properties and Handling of DPSC-Probe

Proper handling and storage are critical for maintaining the integrity and reactivity of the DPSC-Probe. As a sulfonyl chloride, it is sensitive to moisture and nucleophiles.

| Property | Data | Source/Notes |

| Chemical Name | 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride | - |

| CAS Number | 90220-70-5 | [11] |

| Molecular Formula | C₁₁H₁₅ClO₃S | Calculated |

| Molecular Weight | 262.75 g/mol | Calculated |

| Appearance | Predicted to be a solid or oil | Based on similar sulfonyl chloride structures. |

| Solubility | Soluble in anhydrous organic solvents (DMSO, DMF, Dichloromethane) | General property of similar organic compounds. |

| Storage | Store at -20°C or below under an inert atmosphere (Argon or N₂) | To prevent degradation by moisture and air.[12] |

| Handling Precautions | Handle in a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid contact with skin and eyes. Avoid moisture. | Sulfonyl chlorides are reactive and corrosive.[5] |

Mechanism of Action: Covalent Target Engagement

The utility of DPSC-Probe as a chemical probe stems from the electrophilicity of the sulfur atom in the sulfonyl chloride group. This sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.[5]

The proposed mechanism involves the covalent modification of nucleophilic amino acid residues on target proteins. Unlike some warheads that are highly specific for cysteine, sulfonylating agents can react with a broader range of residues, including:

-

Lysine: The primary amine of the lysine side chain can attack the sulfonyl chloride to form a stable sulfonamide bond.

-

Serine/Threonine: The hydroxyl groups can react to form sulfonate esters.

-

Tyrosine: The phenolic hydroxyl group is a potential site of modification.

-

Histidine: The imidazole side chain can also act as a nucleophile.

This broader reactivity profile allows the DPSC-Probe to potentially identify a wider range of "ligandable hotspots" on proteins that may be missed by more restrictive probes.[13][14] The formation of a stable, covalent bond is crucial for the subsequent enrichment and identification of target proteins via mass spectrometry.[15]

Diagram: Proposed Mechanism of DPSC-Probe Covalent Modification

Caption: Covalent modification of a target protein by DPSC-Probe.

Application Protocol: Competitive ABPP for Target Identification

This protocol describes a competitive activity-based protein profiling (ABPP) workflow to identify the cellular targets of a small molecule of interest by assessing its ability to compete with DPSC-Probe for binding.[1][16] This method is ideal for validating targets of lead compounds discovered through phenotypic screening.

Workflow Overview

The workflow involves pre-treating live cells with a test compound (inhibitor), followed by treatment with an alkyne-functionalized version of the DPSC-Probe. The alkyne tag allows for the subsequent "clicking" of a biotin reporter tag for enrichment and mass spectrometry analysis.

Diagram: Competitive ABPP Workflow using an Alkyne-DPSC-Probe

Caption: Step-by-step workflow for competitive ABPP target identification.

Materials and Reagents

-

Cells: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer).

-

Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

-

Alkyne-DPSC-Probe: 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride functionalized with a terminal alkyne (synthesis required). Stock solution: 10 mM in anhydrous DMSO.

-

Test Compound (Inhibitor): Stock solution: 10 mM in DMSO.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Click Chemistry Reagents:

-

Biotin-Azide (e.g., Biotin-PEG4-Azide).

-

Tris(2-carboxyethyl)phosphine (TCEP).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

-

Copper(II) Sulfate (CuSO₄).

-

-

Streptavidin-agarose beads.

-

Wash Buffers: PBS with varying concentrations of SDS.

-

Mass Spectrometry Grade Reagents: Trypsin, Urea, Dithiothreitol (DTT), Iodoacetamide (IAA), Formic Acid.

Step-by-Step Experimental Protocol

PART A: Cell Treatment and Lysate Preparation

-

Cell Culture: Plate cells in 10 cm dishes and grow to ~80-90% confluency.

-

Inhibitor Pre-treatment: For each condition (e.g., DMSO vehicle, 1 µM Inhibitor, 10 µM Inhibitor), remove the media and add fresh media containing the corresponding concentration of the test compound or DMSO. Incubate for 1-2 hours at 37°C.

-

Rationale: Pre-incubation allows the test compound to engage its cellular targets before the probe is introduced.

-

-

Probe Labeling: Add the Alkyne-DPSC-Probe to each plate to a final concentration of 10-50 µM. Incubate for 1 hour at 37°C.

-

Rationale: This step allows the probe to covalently label protein targets that are not already occupied by the test inhibitor.

-

-

Cell Harvest: Aspirate media, wash plates twice with cold PBS, and scrape cells into 1 mL of cold PBS. Pellet cells by centrifugation (500 x g, 5 min, 4°C).

-

Cell Lysis: Resuspend the cell pellet in 500 µL of cold lysis buffer. Sonicate briefly (3 x 10-second pulses) on ice to ensure complete lysis and shear DNA.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (proteome) for the next step. Determine protein concentration using a BCA assay.

PART B: Click Chemistry and Protein Enrichment

-

Normalize Proteome: Adjust the volume of each lysate sample with lysis buffer to normalize the protein concentration to 2 mg/mL. Use 1 mg of total protein per sample for the click reaction.

-

Prepare Click-Chemistry Cocktail: Prepare a master mix of click reagents immediately before use. For each 1 mg sample, mix:

-

Biotin-Azide (100 µM final concentration)

-

TCEP (1 mM final concentration)

-

TBTA (100 µM final concentration)

-

CuSO₄ (1 mM final concentration)

-

-

Click Reaction: Add the click cocktail to each proteome sample. Vortex gently and incubate at room temperature for 1 hour, protected from light.

-

Rationale: This copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction attaches a biotin tag to the alkyne-labeled proteins, enabling their subsequent enrichment.[1]

-

-

Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone. Incubate at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes. Discard the supernatant.

-

Resuspend Pellet: Resuspend the protein pellet in PBS containing 1.2% SDS by sonicating.

-

Streptavidin Enrichment: Add pre-washed streptavidin-agarose beads to each sample. Incubate for 1.5 hours at room temperature with rotation.

-

Rationale: The high affinity of biotin for streptavidin allows for the selective pull-down of probe-labeled proteins.

-

-

Wash Beads: Sequentially wash the beads to remove non-specifically bound proteins:

-

3x with PBS + 1% SDS

-

3x with PBS

-

3x with 50 mM Ammonium Bicarbonate

-

PART C: Sample Preparation for Mass Spectrometry

-

On-Bead Digestion: Resuspend the washed beads in a solution of 2 M Urea and 1 mM DTT in 50 mM Ammonium Bicarbonate. Add trypsin and incubate overnight at 37°C with shaking.

-

Rationale: On-bead digestion releases the tryptic peptides from the captured proteins directly into the solution, reducing sample loss.

-

-

Peptide Collection: Centrifuge the beads and collect the supernatant containing the peptides.

-

Alkylation: Add Iodoacetamide (IAA) to the peptide solution and incubate for 30 minutes in the dark to alkylate cysteine residues.

-

Sample Clean-up: Acidify the sample with formic acid and desalt the peptides using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation

The goal of the data analysis is to identify proteins whose labeling by the Alkyne-DPSC-Probe is significantly reduced in the inhibitor-treated samples compared to the DMSO control.

-

Protein Identification: Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

-

Quantitative Analysis: Use label-free quantification (LFQ) intensities or spectral counts to determine the relative abundance of each protein in the DMSO vs. inhibitor-treated samples.

-

Identify Competed Proteins: Calculate the ratio of protein abundance (Inhibitor/DMSO). Proteins that are true targets of the inhibitor will show a dose-dependent decrease in this ratio. Set a threshold for "hits" (e.g., ratio < 0.5 and p-value < 0.05).

-

Target Validation: The identified hits should be validated using orthogonal methods, such as:

-

Western Blot: Confirm that the inhibitor reduces probe labeling of the specific target protein.

-

Recombinant Protein Assays: Test if the inhibitor directly affects the activity of the purified target protein.

-

Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background / Many Non-specific Proteins | Insufficient washing of streptavidin beads. Probe concentration is too high. | Increase the number and stringency of washes (e.g., use higher SDS concentration). Perform a dose-response experiment to find the optimal probe concentration. |

| No or Weak Signal for Labeled Proteins | Probe is inactive (degraded). Click chemistry failed. Low abundance of target proteins. | Use a fresh stock of the probe. Prepare fresh click chemistry reagents. Increase the amount of starting proteome. |

| Inconsistent Quantification between Replicates | Variability in cell culture, treatment, or sample preparation. | Ensure highly consistent experimental procedures. Increase the number of biological replicates for statistical power. |

| No Competed Proteins Identified | The inhibitor does not bind covalently or has no targets reactive with the probe. The inhibitor concentration is too low. | Confirm the inhibitor's mechanism of action. Increase the concentration range of the inhibitor. Ensure the inhibitor and probe are stable under assay conditions. |

References

-

Backus, K. M., et al. (2016). Chemoproteomic platforms for identifying functional residues in the proteome. Nature Protocols, 11(5), 916–931. [Link]

-

Chi, Y., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Journal of Visualized Experiments, (122), 55502. [Link]

-

Cohen, M. S., & Taunton, J. (2018). Covalent chemical probes. Current Opinion in Chemical Biology, 44, 16–25. [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. [Link]

-

Erlanson, D. A., et al. (2016). The expanding impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

-

Horning, B. D., et al. (2019). Chemoproteomic discovery of covalent small molecule ligands for undruggable targets in living cells. Cell Chemical Biology, 26(11), 1547-1556.e6. [Link]

-

Ismail, H. M., & O'Neill, P. M. (2021). Activity-based protein profiling in drug-discovery. Essays in Biochemistry, 65(5), 717–730. [Link]

-

Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Journal of the American Chemical Society, 136(49), 17130–17138. [Link]

-

Parker, C. G., & Cravatt, B. F. (2015). Chemistry and biology of activity-based protein profiling. Chemical Reviews, 115(15), 7851–7906. [Link]

-

Verhelst, S. H. L. (2017). On the development of activity-based probes. Biological Chemistry, 398(1), 13–28. [Link]

-

Bar-Peled, L., et al. (2017). A Covalent Chemical Probe for the Undruggable Kinase PKN3. Cell Chemical Biology, 24(7), 859-865.e5. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Publications. [Link]

-

Carreño, M. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18566-18572. [Link]

-

Rahman, A. U., et al. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1724-1733. [Link]

-

Hossain, M. U., et al. (2022). Biological Importance of Phenol Derivative as Potent Bioactive Compound: A Review. Journal of Pharmaceutical Research International, 34(23B), 1-13. [Link]

-

Royal Society of Chemistry. (2011). Synthesis of sulfonyl chloride substrate precursors. Supplementary Information. [Link]

-

Erkekoglu, P., et al. (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. Arhiv za higijenu rada i toksikologiju, 70(1), 31-43. [Link]

-

FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). FooDB Database. [Link]

-

LookChem. (n.d.). Applications of 3,5-Dimethylphenol: A Versatile Fine Chemical Intermediate. LookChem News. [Link]

- Google Patents. (2011). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

- Google Patents. (1994). EP0583960A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.

Sources

- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 3-(3,5-Dimethylphenyl)propane-1-sulfonyl chloride - CAS号 90220-70-5 - 摩熵化学 [molaid.com]

- 12. rsc.org [rsc.org]

- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Application Note: Synthesis of Sulfonate Esters via 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl Chloride

Executive Summary

The derivatization of alcohols into sulfonate esters is a cornerstone transformation in organic synthesis and medicinal chemistry. Sulfonate esters serve as highly versatile electrophiles for downstream nucleophilic displacements (e.g., azidation, amination, fluorination) and act as critical intermediates in the synthesis of prodrugs and alkylating agents[1].

This application note details the optimized protocol for the sulfonylation of alcohols using 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride . This specific reagent introduces a lipophilic 3-(3,5-dimethylphenoxy)propyl moiety, which is highly valuable in drug development for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). Because this reagent is an alkyl sulfonyl chloride, its electrophilicity is inherently lower than that of standard aryl sulfonyl chlorides (e.g., tosyl chloride), necessitating specific catalytic interventions to achieve quantitative yields.

Mechanistic Rationale & Catalyst Selection

The conversion of an alcohol to a sulfonate ester proceeds via a nucleophilic attack on the S(VI) center of the sulfonyl chloride[1]. However, alkyl sulfonyl chlorides possessing α-protons are susceptible to base-promoted E1cB elimination, forming reactive sulfene intermediates that can lead to undesired side reactions.

To circumvent this and accelerate the desired pathway, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst alongside a stoichiometric non-nucleophilic base like Triethylamine (TEA)[2]. DMAP attacks the sulfonyl chloride to form a transient, highly electrophilic N-sulfonylpyridinium intermediate[3]. This intermediate dramatically lowers the activation energy for the subsequent nucleophilic attack by the alcohol[4]. The stoichiometric base (TEA) serves to scavenge the generated hydrogen chloride, preventing acid-catalyzed degradation of the alcohol substrate or the ether linkage present in the 3-(3,5-dimethylphenoxy)propyl chain[1].

Figure 1: DMAP-catalyzed sulfonylation mechanism of alcohols using an alkyl sulfonyl chloride.

Reaction Optimization Data

The choice of base, solvent, and temperature dictates the efficiency of the sulfonylation[2]. Table 1 summarizes the optimization landscape for coupling 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride with a model primary alcohol. The data clearly demonstrates that a dual-base system (TEA + catalytic DMAP) in a non-polar aprotic solvent yields the optimal kinetic profile.

Table 1: Optimization of Reaction Conditions

| Entry | Base (Equiv) | Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | Pyridine (2.0) | None | DCM | 0 to RT | 12 | 45 | Sluggish reaction; pyridine is a weak nucleophilic catalyst[2]. |

| 2 | TEA (1.5) | None | DCM | 0 to RT | 12 | 60 | Competing sulfene formation reduces yield. |

| 3 | TEA (1.5) | DMAP (0.1) | DCM | 0 to RT | 4 | 92 | Optimal; rapid formation of N-sulfonylpyridinium species[4]. |

| 4 | K₂CO₃ (2.0) | None | MeCN | 60 | 24 | 35 | High temp promotes chloride displacement of the product[2]. |

| 5 | DIPEA (1.5) | DMAP (0.1) | THF | 0 to RT | 6 | 85 | Viable alternative for highly acid-sensitive substrates. |

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By strictly controlling the order of addition and temperature, side reactions (such as hydrolysis or di-sulfonylation) are minimized[2].

Materials Required

-

Substrate: Target Alcohol (1.0 mmol, 1.0 equiv)

-

Reagent: 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (1.2 mmol, 1.2 equiv)

-

Base: Triethylamine (TEA), anhydrous (1.5 mmol, 1.5 equiv)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous (5.0 mL)

Step-by-Step Methodology

-

Preparation of the Substrate Solution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target alcohol (1.0 mmol) in anhydrous DCM (3.0 mL) under an inert atmosphere (N₂ or Ar).

-

Base and Catalyst Addition: Add TEA (209 µL, 1.5 mmol) and DMAP (12.2 mg, 0.1 mmol) to the stirring solution.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Note: Temperature control is vital to prevent the decomposition of the sulfonyl chloride and minimize side reactions[2].

-

Electrophile Addition: In a separate dry vial, dissolve 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (1.2 mmol) in anhydrous DCM (2.0 mL). Add this solution dropwise to the main reaction flask over 10–15 minutes using a syringe pump or dropping funnel.

-

Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–4 hours.

Self-Validating Workup & Purification

The workup procedure is chemically designed to sequentially strip away specific impurities, ensuring a high-purity crude product.

-

Quenching: Once the starting alcohol is consumed, quench the reaction by adding 5 mL of distilled water. Transfer the biphasic mixture to a separatory funnel.

-

Acidic Wash (Amine Removal): Wash the organic layer with cold 1M HCl (2 × 5 mL). Causality: This selectively protonates and extracts unreacted TEA and the DMAP catalyst into the aqueous phase.

-

Basic Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (1 × 5 mL). Causality: This neutralizes any residual HCl and extracts hydrolyzed sulfonyl chloride (sulfonic acid byproduct)[3].

-

Brine Wash & Drying: Wash with saturated NaCl solution (brine, 5 mL) to remove residual water from the organic phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at ≤ 30 °C.

-

Purification: Purify the crude sulfonate ester via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting Matrix

| Symptom | Mechanistic Cause | Corrective Action |

| Incomplete Conversion | Sulfonyl chloride has hydrolyzed due to moisture exposure[2]. | Verify reagent integrity via NMR. Use strictly anhydrous solvents and fresh reagent stored under argon. |

| Formation of Alkyl Chloride | The newly formed sulfonate ester is undergoing an Sₙ2 displacement by the liberated chloride ions. | Maintain strict temperature control (do not exceed RT). Reduce reaction time[5]. |

| Product is Water-Soluble | The resulting sulfonate ester possesses high polarity, partitioning into the aqueous wash. | Saturate the aqueous layer with NaCl (brine) prior to extraction to force the product into the organic phase[2]. |

| Darkening of Reaction Mixture | Oxidation of the electron-rich 3,5-dimethylphenoxy moiety. | Degas solvents prior to use and maintain a strict inert atmosphere throughout the reaction. |

References

-

Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Benchchem. 1

-

Optimizing reaction conditions for sulfonylation. Benchchem. 2

-

Divergent reactivities of 2-pyridyl sulfonate esters. Exceptionally mild access to alkyl bromides and 2-substituted pyridines. Canadian Science Publishing. 5

-

Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation. Benchchem. 3

-

DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC (NIH). 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Catalytic Methodologies Utilizing 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl Chloride

Executive Briefing & Molecular Profiling

In modern medicinal chemistry and drug development, the strategic installation of lipophilic, sterically defined ether-linked alkyl chains is critical for optimizing target binding affinity and pharmacokinetic profiles. 3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride ( C11H15ClO3S ) serves as a highly versatile electrophilic and redox-active building block. It is frequently employed to append the 3,5-dimethylphenoxypropyl pharmacophore to amines, alcohols, or carbon frameworks, a structural motif relevant in the development of Ketol-Acid Reductoisomerase (KARI) inhibitors and COX-2 inhibitors[1],[2].

Unlike highly electrophilic aryl sulfonyl chlorides, alkyl sulfonyl chlorides exhibit attenuated reactivity toward nucleophiles due to the lack of an extended π -system to stabilize the transition state during nucleophilic attack[3]. Consequently, uncatalyzed reactions often suffer from sluggish kinetics and competing hydrolysis. To overcome this, advanced catalytic methods—specifically nucleophilic organocatalysis and visible-light photoredox catalysis —are required to unlock the full synthetic utility of this molecule.

Catalytic Workflow I: Nucleophilic Organocatalysis (DMAP-Mediated Sulfonamidation)

Causality & Mechanistic Rationale

The direct amidation of 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride is heavily dependent on the catalytic activation of the sulfonyl group. 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst[4],[5]. The highly nucleophilic pyridine nitrogen of DMAP attacks the sulfonyl chloride, displacing the chloride ion to generate a highly electrophilic N -sulfonylpyridinium intermediate. This intermediate drastically lowers the activation energy barrier for subsequent nucleophilic attack by the incoming amine, ensuring rapid and high-yielding sulfonamide formation while outcompeting background hydrolysis[4].

DMAP-catalyzed sulfonamidation mechanistic workflow.

Self-Validating Protocol: Synthesis of Substituted Sulfonamides

Objective: High-yielding synthesis of N -alkyl/aryl 3-(3,5-dimethylphenoxy)propane-1-sulfonamides.

Reagents:

-

3-(3,5-Dimethylphenoxy)propane-1-sulfonyl chloride (1.0 equiv, 1.0 mmol, 262.7 mg)

-

Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

-

Triethylamine ( Et3N ) (2.0 equiv, 2.0 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol, 12.2 mg)

-

Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

-

System Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.2 mmol) and Et3N (2.0 mmol) in 8 mL of anhydrous DCM under an argon atmosphere.

-

Catalyst Initiation: Add DMAP (12.2 mg) to the stirring solution. Causality: Introducing DMAP before the electrophile ensures that any sulfonyl chloride added is immediately captured into the N -sulfonylpyridinium state, preventing side reactions.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 3-(3,5-dimethylphenoxy)propane-1-sulfonyl chloride (262.7 mg) in 2 mL of anhydrous DCM. Add this solution dropwise over 10 minutes. Causality: Dropwise addition effectively manages the exothermic nature of the sulfonamidation and minimizes localized concentration spikes that lead to sulfonic acid dimerization or hydrolysis[2].

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Stir for 4 hours.

-

In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active sulfonyl chloride spot ( Rf≈0.7 ) and the appearance of a more polar sulfonamide spot ( Rf≈0.4 ) validates the progression.

-

Quench & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (15 mL). Causality: The acidic wash is critical to protonate and partition residual DMAP and Et3N into the aqueous phase, leaving the neutral sulfonamide in the organic layer.

-

Isolation: Wash with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Catalytic Workflow II: Visible-Light Photoredox Sulfonylation

Causality & Mechanistic Rationale